molecular formula C22H19N5OS2 B11567474 2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)

2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)

Cat. No.: B11567474
M. Wt: 433.6 g/mol
InChI Key: FMGOGMHYXJFVGC-UHFFFAOYSA-N
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Description

2-[3-(1,3-Benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole is a complex organic compound that features a unique structure combining benzothiazole and triazinan rings with a furan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole typically involves multi-step reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The furan substituent can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-Benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1,3-Benzothiazol-2-yl)-5-[(furan-2-yl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole is unique due to its combination of benzothiazole and triazinan rings with a furan substituent. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H19N5OS2

Molecular Weight

433.6 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C22H19N5OS2/c1-3-9-19-17(7-1)23-21(29-19)26-13-25(12-16-6-5-11-28-16)14-27(15-26)22-24-18-8-2-4-10-20(18)30-22/h1-11H,12-15H2

InChI Key

FMGOGMHYXJFVGC-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4)CC6=CC=CO6

Origin of Product

United States

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